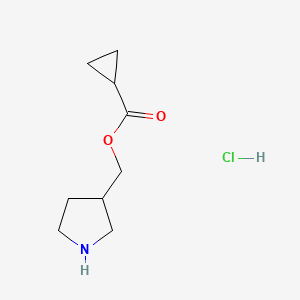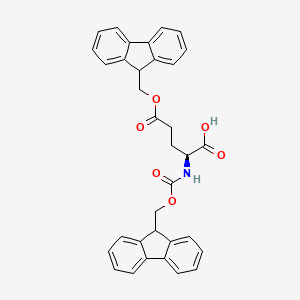
1-(2-Cloroetíl)-2,4-difluorobenceno
Descripción general
Descripción
1-(2-Chloroethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethyl group and two fluorine atoms at the 2 and 4 positions
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
Target of Action
Compounds similar to “1-(2-Chloroethyl)-2,4-difluorobenzene”, such as alkylating agents, often target DNA in cells. They can bind to DNA and interfere with its replication, which can lead to cell death .
Mode of Action
Alkylating agents work by attaching alkyl groups to DNA bases, which can prevent DNA synthesis and RNA transcription from the affected DNA . This can lead to cell death, especially in rapidly dividing cells like cancer cells .
Biochemical Pathways
The primary pathway affected by alkylating agents is DNA replication. By binding to DNA, these compounds can prevent the DNA from being properly replicated. This can lead to errors in the DNA sequence, which can trigger cell death or prevent the cell from dividing .
Pharmacokinetics
The pharmacokinetics of a compound like “1-(2-Chloroethyl)-2,4-difluorobenzene” would depend on various factors, including its chemical structure and the route of administration. For example, similar compounds like SarCNU have been shown to exhibit linear and consistent pharmacokinetics with good oral bioavailability in both mice and dogs .
Result of Action
The primary result of the action of alkylating agents is cell death. By interfering with DNA replication, these compounds can prevent cells from dividing and cause them to die. This can be particularly effective against cancer cells, which divide more rapidly than normal cells .
Action Environment
The action of a compound like “1-(2-Chloroethyl)-2,4-difluorobenzene” can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other chemicals, can also influence the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with ethylene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 1-(2-Chloroethyl)-2,4-difluorobenzene may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include 2,4-difluorobenzoic acid or 2,4-difluorobenzaldehyde.
Reduction: Products include 2,4-difluorotoluene or fully hydrogenated benzene derivatives
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethylbenzene: Lacks the fluorine atoms, making it less reactive in electrophilic substitution reactions.
2,4-Difluorotoluene: Lacks the chloroethyl group, resulting in different reactivity and applications.
1-(2-Chloroethyl)-4-fluorobenzene: Similar structure but with only one fluorine atom, affecting its chemical properties and reactivity .
Uniqueness
1-(2-Chloroethyl)-2,4-difluorobenzene is unique due to the presence of both the chloroethyl group and two fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPLIBTPXYTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


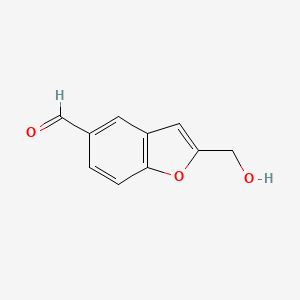
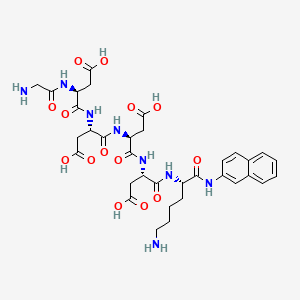
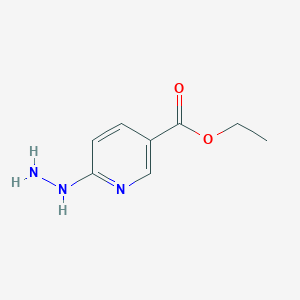

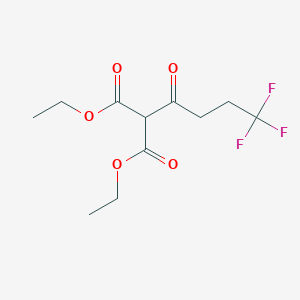
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
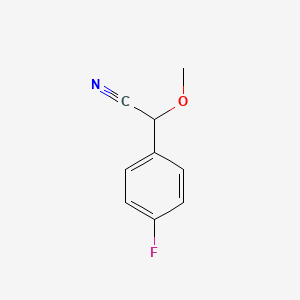
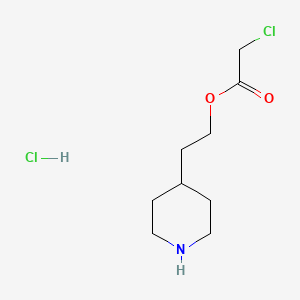
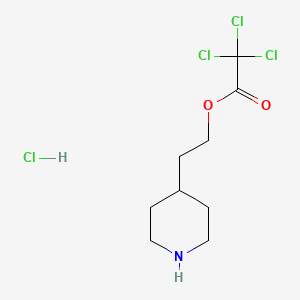
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
